N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide
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Overview
Description
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a synthetic organic compound that combines a thiazole ring, a sulfonamide group, and a naphthamide moiety. This compound is of interest due to its potential biological activities, including antibacterial and antiproliferative properties.
Mechanism of Action
Target of Action
The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}NAPHTHALENE-2-CARBOXAMIDE, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its bacterial targets by inhibiting the biosynthesis of certain bacterial lipids . It is also investigated for its antibacterial activity in complex with the cell-penetrating peptide octaarginine . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of certain bacterial lipids . The disruption of these pathways leads to the creation of pores in the bacterial cell membranes , which can cause cell lysis and death.
Pharmacokinetics
The compound’s interaction with the cell-penetrating peptide octaarginine suggests potential enhancement of its bioavailability .
Result of Action
The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, especially when used in conjunction with the cell-penetrating peptide octaarginine, shows faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes . This leads to the death of the bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide with antibacterial properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for various biological activities.
Naphthamide derivatives: Compounds containing the naphthamide moiety, studied for their potential therapeutic effects
Uniqueness
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to its combination of the thiazole, sulfonamide, and naphthamide groups, which confer a distinct set of biological activities. This combination allows it to target multiple pathways and mechanisms, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c24-19(16-6-5-14-3-1-2-4-15(14)13-16)22-17-7-9-18(10-8-17)28(25,26)23-20-21-11-12-27-20/h1-13H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPDITYLOGZHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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